DDP-225 free base anhydrous

Description

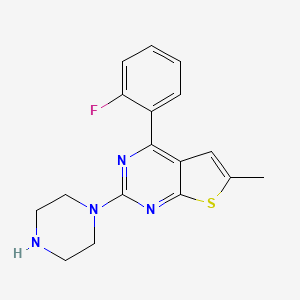

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIVKIGLBDRWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159615 |

Source

|

| Record name | Mci 225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99487-25-9, 135991-48-9 |

Source

|

| Record name | DDP-225 free base anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099487259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mci 225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mci 225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDP-225 FREE BASE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU79LWT2HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of DDP-225 Free Base Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-225, a novel thienopyrimidine derivative, has garnered significant interest within the pharmaceutical landscape for its dual mechanism of action as a noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile positions it as a promising candidate for the treatment of various disorders, including those related to the gastrointestinal system.[1] The development of a successful drug product hinges on a comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the core chemical properties of DDP-225 in its free base anhydrous form, offering field-proven insights and detailed experimental protocols for its characterization.

This document is structured to provide not just a list of properties, but a causal understanding behind the experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.

Molecular Identity and Structure

A fundamental starting point in the characterization of any API is the unambiguous confirmation of its molecular identity and structure.

Chemical Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[3]

Molecular Formula: C₁₇H₁₇FN₄S[3]

Molecular Weight: 328.41 g/mol [3]

CAS Number: 135991-48-9 (for the free base)[2]

It is crucial to distinguish the free base anhydrous form from its salt and hydrated forms, such as the monohydrochloride (CAS: 99487-26-0) and the monohydrochloride monohydrate (CAS: 476148-82-0), as these different forms will exhibit distinct physicochemical properties.[2]

Physicochemical Properties: A Cornerstone of Drug Development

The physicochemical properties of DDP-225 free base anhydrous are critical determinants of its biopharmaceutical behavior, influencing everything from formulation development to in vivo performance. The following sections detail the key parameters and the methodologies for their determination.

Physical State and Appearance

The physical state and appearance of the API should be the first parameters assessed. While specific data for this compound is not publicly available, it is expected to be a crystalline or amorphous solid. The color and any observable morphology should be carefully documented.

Melting Point

The melting point is a critical indicator of purity for crystalline solids. A sharp melting point range is indicative of high purity, while a broad range can suggest the presence of impurities or a mixture of polymorphic forms.

Table 1: Predicted and Required Experimental Data for this compound

| Property | Predicted/Known Value | Experimental Protocol |

| Melting Point (°C) | Data not available | USP <791> Capillary Method |

| pKa | Data not available | Potentiometric Titration |

| LogP | XlogP: 3.5 (Predicted) | OECD 107 Shake Flask Method |

| Aqueous Solubility | Data not available | Kinetic Solubility Assay |

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <791>.

Objective: To determine the melting range of this compound.

Materials:

-

This compound, finely powdered and dried.

-

Capillary tubes (thin-walled, sealed at one end).

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Silicone oil (for oil bath apparatus).

Procedure:

-

Sample Preparation: Introduce a small amount of the finely powdered DDP-225 into a capillary tube to a height of 2-4 mm. Pack the sample tightly by tapping the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block or oil bath of the melting point apparatus.

-

Heating: Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute.

-

Record Temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid particle melts.

-

-

Reporting: The melting range is reported as T₁ to T₂. The experiment should be performed in triplicate to ensure reproducibility.

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample and the heating medium.

Dissociation Constant (pKa)

The pKa value(s) of a drug substance are critical for understanding its ionization state at different physiological pH values. This, in turn, influences its solubility, permeability, and ultimately, its absorption. Given the presence of the piperazine moiety, DDP-225 is expected to have at least one basic pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the ionizable group(s) in this compound.

Materials:

-

This compound.

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

Potassium chloride (KCl) for maintaining constant ionic strength.

-

Deionized, degassed water.

-

Calibrated pH meter and electrode.

-

Automatic titrator or manual titration setup.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of DDP-225 in a mixture of water and a co-solvent (if necessary for solubility) with a known ionic strength (adjusted with KCl).

-

Titration: Titrate the solution with the standardized HCl solution, recording the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point(s).

Causality: Potentiometric titration is a robust method for pKa determination as it directly measures the change in hydrogen ion concentration as the ionizable groups are protonated or deprotonated.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's ability to cross cell membranes and its potential for oral absorption. A predicted XlogP of 3.5 for DDP-225 suggests it is a moderately lipophilic compound.

Experimental Protocol: LogP Determination (Shake Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 107.

Objective: To experimentally determine the n-octanol/water partition coefficient of this compound.

Materials:

-

This compound.

-

n-Octanol (reagent grade, pre-saturated with water).

-

Water (reagent grade, pre-saturated with n-octanol).

-

Centrifuge.

-

Shaker or vortex mixer.

-

Validated analytical method for quantifying DDP-225 (e.g., HPLC-UV).

Procedure:

-

Phase Saturation: Vigorously mix n-octanol and water for 24 hours and allow them to separate to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of DDP-225 in n-octanol.

-

Partitioning: In a suitable vessel, combine a known volume of the DDP-225 stock solution with a known volume of the water phase.

-

Equilibration: Shake the vessel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the n-octanol and water phases and determine the concentration of DDP-225 in each phase using a validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of DDP-225 in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Causality: The shake flask method is a direct measure of the partitioning behavior of a compound between a lipophilic and a hydrophilic phase, providing a reliable indication of its lipophilicity.

Solubility

Solubility is a critical factor for drug absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development. The solubility of DDP-225 should be determined in various media relevant to the physiological environment and formulation development.

Table 2: Proposed Solvents for Solubility Profiling of this compound

| Solvent System | Rationale |

| Water | Baseline aqueous solubility. |

| pH Buffers (e.g., 1.2, 4.5, 6.8, 7.4) | To assess the effect of pH on solubility, mimicking the gastrointestinal tract. |

| Ethanol | A common co-solvent in formulations. |

| Propylene Glycol | A common vehicle for oral and injectable formulations. |

| Dimethyl Sulfoxide (DMSO) | A common solvent for in vitro assays. |

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound.

-

DMSO (for stock solution).

-

A range of solvents (as listed in Table 2).

-

96-well microplates.

-

Plate shaker.

-

Plate reader with UV-Vis capabilities or HPLC-UV system.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of DDP-225 in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microplate.

-

Solvent Addition: Add the desired solvent to each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Shaking: Seal the plate and shake at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to reach equilibrium.

-

Precipitate Removal: Centrifuge the plate to pellet any undissolved solid.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved DDP-225 using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).

-

Solubility Determination: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Causality: The kinetic solubility assay provides a high-throughput method to assess the solubility of a compound under conditions that mimic early drug discovery experiments, where compounds are often introduced from a DMSO stock.

Stability Profile

Understanding the stability of this compound under various conditions is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies should be conducted in accordance with the International Council for Harmonisation (ICH) Guideline Q1A.

Table 3: Recommended Stability Testing Conditions for this compound

| Condition | Temperature | Humidity | Duration |

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

Experimental Protocol: Solid-State Stability Study

Objective: To evaluate the stability of this compound in the solid state under various temperature and humidity conditions.

Materials:

-

This compound.

-

Stability chambers with controlled temperature and humidity.

-

Appropriate containers that are inert and impermeable to moisture.

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

Procedure:

-

Sample Preparation: Place a known quantity of DDP-225 into the appropriate containers.

-

Storage: Place the samples in the stability chambers under the conditions specified in Table 3.

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term testing).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Any change in color or physical state.

-

Assay: Quantification of the amount of DDP-225 remaining.

-

Degradation Products: Identification and quantification of any impurities that have formed.

-

-

Data Evaluation: Analyze the data to determine the rate of degradation and establish a retest period or shelf life.

Causality: A stability-indicating analytical method is crucial for these studies as it must be able to separate the intact API from any potential degradation products, ensuring an accurate assessment of stability.

Visualization of Key Concepts

To aid in the understanding of the experimental workflows and the compound's mechanism of action, the following diagrams are provided.

Caption: Dual mechanism of action of DDP-225.

Conclusion

A thorough understanding of the core chemical properties of this compound is not merely an academic exercise but a critical necessity for its successful development into a safe and effective therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining the essential physicochemical and stability data required to inform formulation strategies, predict in vivo behavior, and ensure regulatory compliance. By adhering to these self-validating systems and understanding the causality behind each experimental choice, researchers and drug development professionals can confidently advance the development of DDP-225 and unlock its full therapeutic potential.

References

-

Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound - gsrs. FDA Global Substance Registration System. [Link]

-

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl) - PubChem. National Center for Biotechnology Information. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. [Link]

-

General Chapters: <791> pH. The United States Pharmacopeial Convention. [Link]

-

This compound. FDA Global Substance Registration System - Chinese Translation. [Link]

Sources

An In-depth Technical Guide to DDP-225: Identity, Mechanism, and Therapeutic Potential

Foreword: Clarifying the Identity of DDP-225

It is imperative to begin this guide by addressing a common point of confusion. While the nomenclature may appear similar to compounds in other therapeutic classes, DDP-225 is not a dipeptidyl peptidase IV (DPP-IV) inhibitor.[1][2][3][4][5] Scientific literature and chemical databases definitively identify DDP-225 as a potent dual-action compound functioning as both a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[6][7] This guide will focus exclusively on the correct chemical identity, mechanism, and clinical investigation of DDP-225. A separate compound, TSL-225, has been identified as a dipeptide inhibitor of DPP-IV.[1]

Executive Summary

DDP-225 is an investigational small molecule that has been primarily developed for functional gastrointestinal disorders, most notably irritable bowel syndrome with diarrhea (IBS-d).[6][8] Its therapeutic hypothesis is rooted in a novel dual mechanism of action that simultaneously modulates two key neurotransmitter pathways integral to gastrointestinal control: noradrenaline and serotonin.[6] This technical guide provides a comprehensive overview of DDP-225, including its chemical properties, a detailed exploration of its pharmacology, and a summary of its clinical development. The information is intended for researchers, clinicians, and professionals in the field of drug development.

Chemical and Physical Properties

The foundational identity of any therapeutic candidate lies in its chemical structure and associated properties. DDP-225, also known as MCI-225, is a thienopyrimidine derivative.[7]

| Property | Value | Source |

| Compound Name | DDP-225 Free Base Anhydrous | FDA GSRS[9][10] |

| Systematic Name | 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine | PubChem[6] |

| CAS Number | 99487-25-9 | FDA GSRS[9][10] |

| Molecular Formula | C₁₇H₁₇FN₄S | FDA GSRS[10] |

| Molecular Weight | 328.41 g/mol | FDA GSRS[10] |

| Synonyms | MCI-225, 1-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]piperazine | PubChem[6] |

Note: DDP-225 has also been studied as a monohydrochloride monohydrate salt (CAS No. 476148-82-0) and an anhydrous hydrochloride salt (CAS No. 99487-26-0).[6][7]

Pharmacology: A Dual-Mechanism Approach

The innovative aspect of DDP-225 lies in its ability to target two distinct but synergistic pathways that regulate gut function. This dual-action profile offers the potential to address multiple symptoms of IBS-d, such as visceral hypersensitivity, abnormal motility, and loose stool consistency.[6][8]

Mechanism 1: Noradrenaline Reuptake Inhibition

Noradrenaline is a critical neurotransmitter in the enteric nervous system and the central nervous system pathways that modulate pain perception. By inhibiting the reuptake of noradrenaline at the synaptic cleft, DDP-225 increases its availability, leading to several downstream effects:

-

Analgesic Effect: Increased noradrenergic signaling in the spinal cord can dampen visceral pain signals originating from the gut.

-

Motility Modulation: Noradrenaline can reduce colonic motility, which is often accelerated in patients with IBS-d.

Mechanism 2: Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel that is extensively expressed on enteric neurons. Its activation by serotonin is known to promote nausea, bloating, and visceral pain. DDP-225 acts as an antagonist at this receptor, blocking the effects of serotonin and resulting in:

-

Reduced Nausea and Vomiting: This is a classic effect of 5-HT3 antagonists. DDP-225 has been investigated for chronic functional vomiting.[11]

-

Slowing of Colonic Transit: Antagonism of 5-HT3 receptors in the gut slows intestinal transit time, which can help alleviate diarrhea.

-

Decreased Visceral Hypersensitivity: By blocking 5-HT3 receptors on sensory nerves, DDP-225 can reduce the perception of pain from the gut.

Visualizing the Dual-Signaling Pathway

The following diagram illustrates the synergistic action of DDP-225 on both noradrenergic and serotonergic pathways in the context of the gut-brain axis.

Caption: Dual mechanism of DDP-225: NET inhibition and 5-HT3 receptor antagonism.

Clinical Development and Experimental Protocols

DDP-225 has undergone Phase II clinical trials, primarily for IBS-d and chronic functional vomiting.[6][8][11][12] These studies provide a framework for a robust experimental protocol to evaluate the efficacy and safety of DDP-225.

Example Phase II Clinical Trial Protocol: IBS-d

This protocol is a synthesized example based on publicly available trial designs for DDP-225.[12]

Objective: To assess the efficacy, safety, and pharmacodynamics of DDP-225 in female patients with diarrhea-predominant irritable bowel syndrome.

Methodology:

-

Screening Phase (2 weeks):

-

Recruit female patients aged 18-65 with a diagnosis of IBS-d according to Rome III criteria.

-

Patients maintain a daily electronic diary to establish baseline symptom severity (pain, stool frequency, stool consistency).

-

Conduct baseline laboratory tests, ECG, and physical examination.

-

-

Randomization:

-

Eligible patients are randomized in a double-blind fashion to one of several arms: Placebo, DDP-225 Low Dose, DDP-225 High Dose.

-

-

Treatment Phase (8 weeks):

-

Primary Efficacy Endpoint:

-

Percentage of "weekly responders," defined as patients reporting a significant improvement in both abdominal pain and stool consistency for the same week.

-

-

Secondary Endpoints:

-

Change from baseline in individual symptom scores (pain, bloating, urgency).

-

Change in GI transit time, assessed via a validated motility test at baseline and end of treatment.

-

Safety and tolerability, assessed by adverse event reporting, lab tests, and ECGs.

-

-

Follow-up (1 week):

-

Final safety evaluations are conducted one week after the last dose of study medication.[12]

-

Experimental Workflow Diagram

Caption: A typical workflow for a Phase II clinical trial of DDP-225 in IBS-d.

Conclusion

DDP-225 represents a targeted therapeutic strategy for functional gastrointestinal disorders by uniquely combining noradrenaline reuptake inhibition with 5-HT3 receptor antagonism. Its CAS number for the free base anhydrous form is 99487-25-9.[9][10] While its clinical development has focused on conditions like IBS-d, the dual mechanism suggests a broader potential for disorders characterized by visceral hypersensitivity and dysmotility. Further research and clinical trials are necessary to fully elucidate its therapeutic role and safety profile. This guide provides a foundational understanding for scientific professionals engaged in the ongoing exploration of novel treatments for complex gastrointestinal diseases.

References

-

Ddp-225 | C17H20ClFN4OS | CID 6918194 . PubChem, National Center for Biotechnology Information. [Link]

-

A potent dipeptide inhibitor of dipeptidyl peptidase IV . PubMed, National Library of Medicine. [Link]

-

This compound . FDA Global Substance Registration System (GSRS). [Link]

-

This compound Details . FDA Global Substance Registration System (GSRS). [Link]

-

Dynogen Initiates Phase II Trial of Ddp225 for Treatment of Patients with Diarrhea-Predominant Irritable Bowel Syndrome . Pappas Capital. [Link]

-

List of Dipeptidyl peptidase 4 inhibitors . Drugs.com. [Link]

-

DPP-IV Inhibitors . Johns Hopkins Diabetes Guide. [Link]

-

DDP-225 ANHYDROUS . FDA Global Substance Registration System (GSRS). [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors . PubMed, National Library of Medicine. [Link]

-

DDP-225 . FDA Global Substance Registration System (GSRS). [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors . StatPearls, National Center for Biotechnology Information. [Link]

-

12 Weeks Treatment With DDP225 or Placebo in Patients With Chronic Functional Vomiting . ClinicalTrials.gov, National Library of Medicine. [Link]

-

8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS . ClinicalTrials.gov, National Library of Medicine. [Link]

Sources

- 1. A potent dipeptide inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. pappas-capital.com [pappas-capital.com]

- 9. This compound [drugfuture.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to DDP-225: Molecular Properties, Dual-Action Mechanism, and Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDP-225, also known as MCI-225, is an investigational small molecule therapeutic notable for its innovative dual mechanism of action. It functions as both a norepinephrine (noradrenaline) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile positions DDP-225 as a promising candidate for treating complex multifactorial disorders, particularly those involving the gastrointestinal (GI) system and central nervous system. It has been primarily investigated for diarrhea-predominant irritable bowel syndrome (IBS-d) and has advanced to Phase II clinical trials.[1][3] This guide provides a comprehensive overview of the core molecular properties of DDP-225 free base anhydrous, elucidates its synergistic mechanism, and details authoritative experimental protocols for its characterization.

Core Molecular Properties: this compound

The foundational form of the compound, this compound, is the parent molecule from which salt and hydrate forms are derived. Accurate characterization begins with these core attributes.

Chemical Identity and Molecular Weight

The precise molecular weight of the active moiety is critical for accurate molarity calculations in experimental settings, including solution preparation for in vitro assays and dosing calculations for in vivo studies.

-

Systematic Name: 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[4]

-

Molecular Formula: C₁₇H₁₇FN₄S[5]

-

Molecular Weight: 328.41 g/mol [5]

-

CAS Number: 99487-25-9[4]

Structural Representation

The thienopyrimidine core, substituted with a fluorophenyl and a piperazinyl group, defines the molecule's interaction with its biological targets.

Caption: Logical structure of this compound.

Common Variants of DDP-225

For research and development, DDP-225 is often prepared in salt and/or hydrate forms to improve stability and solubility. It is imperative for researchers to use the correct molecular weight corresponding to the specific form of the compound being used.

| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Free Base Anhydrous | C₁₇H₁₇FN₄S | 328.41 | The active moiety.[5][6] |

| Anhydrous Hydrochloride | C₁₇H₁₇FN₄S.HCl | 364.87 | The hydrochloride salt form.[2][6] |

| Monohydrochloride Monohydrate | C₁₇H₁₇FN₄S.HCl.H₂O | 382.89 | A common, stable crystalline form.[7] |

Dual Mechanism of Action: A Synergistic Rationale

DDP-225's therapeutic potential stems from its ability to simultaneously modulate two distinct and critical pathways in neurotransmission, particularly within the gut-brain axis.[1]

Norepinephrine Reuptake Inhibition

DDP-225 inhibits the norepinephrine transporter (NET), a protein responsible for clearing norepinephrine from the synaptic cleft.[8] By blocking this transporter, DDP-225 increases the synaptic concentration and duration of action of norepinephrine. In the context of GI disorders, elevated norepinephrine can modulate gut motility and visceral pain perception.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel expressed on enteric neurons and in the central nervous system.[9][10] Its activation by serotonin mediates signals for nausea, vomiting, and visceral pain.[9] As a competitive antagonist, DDP-225 blocks this receptor, thereby inhibiting these pro-nociceptive and emetic pathways. This mechanism is shared by established anti-emetic drugs like ondansetron and granisetron.[9]

Integrated Pathway Diagram

The combination of these two mechanisms represents a novel approach to treating conditions like IBS-d, where both abnormal gut motility and visceral hypersensitivity are key symptoms.[1]

Caption: Dual mechanism of action of DDP-225.

Methodologies for Pharmacological Characterization

To ensure scientific integrity, the characterization of DDP-225's activity at its targets must follow robust, self-validating protocols. Below are representative, field-proven methodologies for determining its potency at the human norepinephrine transporter and the 5-HT3 receptor.

Protocol 1: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol determines the potency of DDP-225 in inhibiting norepinephrine uptake into cells endogenously or recombinantly expressing the human NET. The method measures the uptake of a radiolabeled substrate, [³H]-Norepinephrine.

Objective: To determine the IC₅₀ value of DDP-225 at the human NET.

Materials:

-

Cell line expressing human NET (e.g., SK-N-BE(2)C or transfected HEK293 cells).[11][12]

-

[³H]-Norepinephrine.

-

Krebs-Ringer-HEPES (KRH) assay buffer.[12]

-

Desipramine (as a positive control/reference compound).

-

Poly-D-lysine coated 24-well plates.

-

Scintillation counter and cocktail.

Step-by-Step Methodology:

-

Cell Plating: Seed hNET-expressing cells onto poly-D-lysine coated 24-well plates to achieve a confluent monolayer on the day of the assay.

-

Preparation of Compounds: Prepare a stock solution of DDP-225 in a suitable solvent (e.g., DMSO). Perform serial dilutions in KRH buffer to create a range of test concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Prepare similar dilutions for the reference inhibitor, desipramine.

-

Assay Initiation:

-

Aspirate the culture medium from the cell monolayers and wash twice with KRH buffer.

-

Add the diluted DDP-225 or control compounds to the wells and pre-incubate for 10-15 minutes at room temperature.[13]

-

-

Substrate Addition: Initiate the uptake reaction by adding KRH buffer containing [³H]-Norepinephrine at a concentration near its Kₘ value (e.g., ~400 nM for SK-N-BE(2)C cells).[12]

-

Incubation: Incubate the plate for a defined period within the linear range of uptake (e.g., 10-15 minutes) at the appropriate temperature (e.g., room temperature or 37°C).[12][13]

-

Termination and Lysis:

-

Quantification and Data Analysis:

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of desipramine.

-

Calculate the percent inhibition for each DDP-225 concentration relative to the vehicle control.

-

Plot percent inhibition against the log concentration of DDP-225 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Sources

- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. pappas-capital.com [pappas-capital.com]

- 4. This compound [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Natural Negative Allosteric Modulators of 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]

- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Pharmacology of DDP-225 Free Base Anhydrous

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacology of DDP-225 free base anhydrous, a novel investigational drug with a unique dual mechanism of action. Drawing upon available preclinical and clinical data, this document elucidates the compound's mechanism of action, pharmacokinetic profile, and clinical potential, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to DDP-225

DDP-225, also known as MCI-225, is a small molecule belonging to the thienopyrimidine class of compounds.[1] It has been investigated for its therapeutic potential in gastrointestinal disorders, particularly irritable bowel syndrome with diarrhea (IBS-D), as well as for other conditions such as Alzheimer's disease and depression.[2] The core of its pharmacological activity lies in its ability to simultaneously modulate two key neurotransmitter systems involved in the regulation of gut function and visceral sensation.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine |

| Molecular Formula | C17H17FN4S |

| CAS Number (Free Base) | 135991-48-9 |

| Molecular Weight | 328.41 g/mol |

Dual Mechanism of Action: A Synergistic Approach

DDP-225 exerts its pharmacological effects through a dual mechanism of action: selective norepinephrine reuptake inhibition and serotonin 5-HT3 receptor antagonism.[2] This combination of activities represents a novel therapeutic strategy for conditions characterized by visceral hypersensitivity and altered gut motility, such as IBS-D.

Norepinephrine Reuptake Inhibition

DDP-225 acts as a potent inhibitor of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By blocking NET, DDP-225 increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. In the context of gastrointestinal function, norepinephrine plays a crucial role in modulating intestinal motility and secretion, and in the central nervous system, it is involved in pain perception.

The enhanced noradrenergic signaling resulting from DDP-225 administration is thought to contribute to its therapeutic effects in IBS-D by:

-

Reducing intestinal transit speed: Increased norepinephrine can lead to a decrease in propulsive contractions of the colon.

-

Modulating visceral pain: Norepinephrine is a key neurotransmitter in the descending inhibitory pain pathways in the spinal cord, and its increased availability can dampen the perception of visceral pain.

Serotonin 5-HT3 Receptor Antagonism

In addition to its effects on norepinephrine, DDP-225 is a potent antagonist of the serotonin 5-HT3 receptor.[2] 5-HT3 receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract.[3] Activation of these receptors by serotonin (5-HT) is known to play a significant role in the pathophysiology of IBS-D, contributing to:

-

Increased gut motility and secretion: Stimulation of 5-HT3 receptors on enteric neurons can lead to increased colonic transit and fluid secretion.

-

Visceral hypersensitivity: 5-HT3 receptors are involved in the transmission of nociceptive signals from the gut to the central nervous system.

By blocking the 5-HT3 receptor, DDP-225 is expected to alleviate the symptoms of IBS-D by:

-

Slowing colonic transit: Antagonism of 5-HT3 receptors can reduce the prokinetic effects of serotonin in the gut.

-

Reducing visceral pain: By blocking the transmission of pain signals, DDP-225 can decrease the abdominal pain and discomfort associated with IBS-D.

Clinical Pharmacology and Efficacy

Phase II Clinical Trial in IBS-D

A Phase IIa, randomized, double-blind, placebo-controlled clinical trial (NCT00230581) was conducted to evaluate the safety, tolerability, and efficacy of DDP-225 in female patients with IBS-D.[4][5] The study enrolled 88 female patients aged 18 to 65 with a history of IBS-D for at least six months.[4] Participants were treated for 8 weeks with either DDP-225 or a placebo.[4]

The trial demonstrated clinical proof-of-concept for DDP-225 in this patient population.[6] The primary endpoint, the relief of abdominal pain or discomfort associated with IBS-D, showed a statistically significant improvement in the DDP-225 treated group compared to placebo.[6][7]

While the full, peer-reviewed publication of the detailed results is not yet available, the positive outcome of this Phase IIa study suggests that the dual mechanism of action of DDP-225 translates into clinical benefit for patients with IBS-D.

Experimental Protocols

While specific, detailed experimental protocols for DDP-225 are not publicly available, standard assays would be employed to characterize its pharmacological profile.

Receptor Binding Assays

To determine the binding affinity of DDP-225 for the human norepinephrine transporter (hNET) and the human 5-HT3 receptor, competitive radioligand binding assays would be performed.

hNET Binding Assay Protocol:

-

Preparation of Membranes: Membranes from cells stably expressing hNET are prepared.

-

Radioligand: A specific radioligand for hNET, such as [3H]nisoxetine, is used.

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of DDP-225.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of DDP-225 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

5-HT3 Receptor Binding Assay Protocol:

-

Preparation of Membranes: Membranes from cells or tissues expressing the 5-HT3 receptor are prepared.

-

Radioligand: A specific radioligand for the 5-HT3 receptor, such as [3H]granisetron, is used.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of DDP-225.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 and Ki values are calculated as described for the hNET assay.

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of DDP-225, in vivo pharmacokinetic studies in animal models (e.g., rats, dogs) and subsequently in humans are necessary.

Typical Pharmacokinetic Study Protocol (in vivo):

-

Dosing: DDP-225 is administered to the study subjects (e.g., orally or intravenously).

-

Sample Collection: Blood samples are collected at various time points after dosing. Urine and feces may also be collected.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of DDP-225 and its potential metabolites in plasma, urine, and feces is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Absorption: Bioavailability (F), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax).

-

Distribution: Volume of distribution (Vd).

-

Metabolism: Identification of major metabolites.

-

Excretion: Elimination half-life (t1/2), clearance (CL), and routes of excretion.

-

Synthesis of this compound

The synthesis of DDP-225, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine, involves the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the piperazinyl and fluorophenyl substituents. While a specific detailed protocol for the anhydrous free base is proprietary, the general synthesis of thieno[2,3-d]pyrimidine derivatives is well-documented in the chemical literature. These syntheses often start from a substituted thiophene precursor.

Conclusion and Future Directions

DDP-225 is a promising drug candidate with a novel dual mechanism of action that addresses key pathophysiological features of IBS-D. The positive results from the Phase IIa clinical trial provide a strong rationale for its further development. Future research should focus on:

-

Publication of Detailed Clinical Trial Data: The full publication of the Phase IIa trial results, including detailed efficacy and safety data, is crucial for a comprehensive evaluation of DDP-225's clinical potential.

-

Quantitative Pharmacological Characterization: Detailed in vitro studies to determine the binding affinities (Ki) and functional potencies of DDP-225 at the norepinephrine transporter and 5-HT3 receptor are needed to fully understand its pharmacological profile.

-

Comprehensive Pharmacokinetic and Metabolism Studies: In-depth ADME studies in humans are required to optimize dosing regimens and to assess the potential for drug-drug interactions.

-

Further Clinical Development: Larger, well-controlled Phase III clinical trials are necessary to confirm the efficacy and safety of DDP-225 in a broader IBS-D patient population.

The unique pharmacological profile of DDP-225 positions it as a potentially valuable therapeutic option for patients with IBS-D and possibly other functional gastrointestinal disorders. Continued research and development will be essential to fully elucidate its clinical utility.

References

-

ClinicalTrials.gov. (2007, October 15). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. Retrieved from [Link]

-

Dynogen Pharmaceuticals, Inc. (2008, May 20). Dynogen presents results of its positive Phase 2 IBS-d study with DDP225. Pappas Capital. Retrieved from [Link]

-

Dynogen Pharmaceuticals, Inc. (2005, October 31). Dynogen Initiates Phase II Trial of Ddp225 for Treatment of Patients with Diarrhea-Predominant Irritable Bowel Syndrome. Pappas Capital. Retrieved from [Link]

-

Dynogen Pharmaceuticals, Inc. (2007, December 17). Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study. BioSpace. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. In ClinicalTrials.gov. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-. In PubChem. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride. In PubChem. Retrieved January 6, 2026, from [Link]

- Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 receptor - the relationship between structure and function. Molecular and Cellular Biochemistry, 305(1-2), 29-39.

- Hoyer, D., Hannon, J. P., & Martin, G. R. (2002). Molecular, pharmacological and functional diversity of 5-HT receptors. Pharmacology Biochemistry and Behavior, 71(4), 533-554.

- Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression.

- Gobbi, G., & Blier, P. (2005). Serotonin-norepinephrine reuptake inhibitors: a new class of antidepressants.

- El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1645-1663.

-

National Center for Biotechnology Information. (n.d.). Ddp-225. In PubChem. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics. In StatPearls. Retrieved January 6, 2026, from [Link]

-

ClinicalTrials.gov. (2007, October 15). 8 Weeks Treatment With DDP225 in Patients With Diarrhea Predominant IBS. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Pain Research, 10, 2099-2103.

- National Center for Biotechnology Information. (n.d.). Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. European Journal of Pharmacology, 343(2-3), 195-201.

- National Center for Biotechnology Information. (n.d.). 5-HT3 Receptors. Current Pharmaceutical Design, 13(25), 2637-2648.

Sources

- 1. Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride | C17H18ClFN4S | CID 3062912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. pappas-capital.com [pappas-capital.com]

- 7. biospace.com [biospace.com]

DDP-225 Free Base Anhydrous: A Technical Guide to a Dual-Acting Investigational Drug

Introduction

DDP-225 is an investigational small molecule that has garnered interest within the pharmaceutical research community for its novel dual mechanism of action. As a potent noradrenaline (norepinephrine) reuptake inhibitor and a serotonin type 3 (5-HT3) receptor antagonist, DDP-225 presents a unique therapeutic approach for conditions involving dysregulation of both noradrenergic and serotonergic pathways.[1] This technical guide provides a comprehensive overview of DDP-225 free base anhydrous, including its chemical properties, synthesis, mechanism of action, analytical considerations, and a review of its preclinical and clinical development, with a focus on its investigation for Irritable Bowel Syndrome with Diarrhea (IBS-d).

Chemical and Physical Properties

This compound is the uncharged, non-hydrated form of the active pharmaceutical ingredient. A thorough understanding of its physicochemical properties is fundamental for its development, formulation, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine | PubChem[1] |

| Molecular Formula | C17H17FN4S | GSRS[2] |

| Molecular Weight | 328.41 g/mol | GSRS[2] |

| CAS Number | 135991-48-9 | MedKoo Biosciences[3] |

| Appearance | To be determined | MedKoo Biosciences[3] |

| Stereochemistry | Achiral | GSRS[2] |

Note: DDP-225 has also been studied as a monohydrochloride salt (CAS: 99487-26-0) and a monohydrochloride monohydrate (CAS: 476148-82-0).[3] The properties of the free base are crucial for understanding the intrinsic characteristics of the molecule before salt formation.

Synthesis and Purification

The synthesis of DDP-225 involves the construction of the core thieno[2,3-d]pyrimidine scaffold followed by the introduction of the piperazinyl and fluorophenyl moieties. While specific, detailed protocols for the synthesis of DDP-225 are proprietary, the general approach can be inferred from patents filed for related compounds. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical)

-

Thiourea Formation: React 2-amino-5-methylthiophene-3-carbonitrile with a suitable isothiocyanate to form the corresponding thiourea derivative.

-

Cyclization: Induce intramolecular cyclization of the thiourea derivative, often under basic conditions, to form the 2-mercapto-thieno[2,3-d]pyrimidine intermediate.

-

Alkylation: Alkylate the thiol group with an agent such as methyl iodide to form the 2-(methylthio) intermediate. This serves as a protecting group and activates the position for subsequent reactions.

-

Chlorination: Treat the 2-(methylthio) intermediate with a chlorinating agent like phosphorus oxychloride (POCl3) to introduce a chlorine atom at the 4-position of the pyrimidine ring.

-

Suzuki Coupling: Perform a Suzuki coupling reaction between the 4-chloro intermediate and (2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base to introduce the 2-fluorophenyl group.

-

Second Chlorination: Convert the 2-(methylthio) group to a chloro group.

-

Piperazine Introduction: React the 2-chloro intermediate with an excess of piperazine. The piperazine acts as a nucleophile, displacing the chlorine atom to form DDP-225.

-

Purification: The crude DDP-225 free base is then purified using standard techniques such as column chromatography on silica gel to yield the pure anhydrous product. The choice of solvent system for chromatography would be optimized to ensure efficient separation from any unreacted starting materials or byproducts.

Mechanism of Action: A Dual-Pronged Approach

DDP-225's therapeutic potential lies in its ability to simultaneously modulate two key neurotransmitter systems implicated in gastrointestinal function and sensation: the noradrenergic and serotonergic systems.[1]

-

Noradrenaline Reuptake Inhibition: DDP-225 blocks the norepinephrine transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft. This leads to an increased concentration of noradrenaline in the synapse, enhancing noradrenergic signaling. In the context of the gastrointestinal tract, noradrenaline is known to have an inhibitory effect on gut motility and secretion, which can be beneficial in conditions such as diarrhea.

-

5-HT3 Receptor Antagonism: DDP-225 acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. In the gastrointestinal tract, 5-HT3 receptors are involved in the regulation of visceral pain, nausea, and colonic transit. By blocking these receptors, DDP-225 can potentially alleviate abdominal pain and reduce gut motility.

This dual mechanism represents a novel strategy for treating disorders like IBS-d, where both abnormal gut motility and visceral hypersensitivity are key pathological features.[1]

Signaling Pathway Diagram

Caption: Dual mechanism of action of DDP-225.

Analytical Characterization

A robust analytical workflow is essential to ensure the identity, purity, and quality of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Proposed Analytical Workflow

Caption: A typical analytical workflow for the characterization of DDP-225.

Experimental Protocols (Representative)

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% trifluoroacetic acid or formic acid). The specific gradient would be optimized to achieve good resolution of DDP-225 from potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of DDP-225 (likely in the range of 254-280 nm).

-

Analysis: The purity is determined by the area percentage of the DDP-225 peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which DDP-225 is soluble, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

Analysis: The 1H and 13C NMR spectra should be consistent with the structure of 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine. The chemical shifts, coupling constants, and integration of the peaks would be used to confirm the presence of all structural motifs.

Pharmacological Evaluation: In Vitro Assays

The dual mechanism of action of DDP-225 is confirmed through specific in vitro assays that quantify its interaction with the norepinephrine transporter and the 5-HT3 receptor.

Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of DDP-225 to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter (NET). A common method involves the use of a radiolabeled substrate.

Step-by-Step Methodology:

-

Cell Culture: Utilize a cell line that endogenously or recombinantly expresses the human NET (e.g., SK-N-BE(2)C cells).[4]

-

Compound Preparation: Prepare a series of dilutions of DDP-225 in an appropriate assay buffer.

-

Assay Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of DDP-225 or a vehicle control.

-

Add a fixed concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine) to each well.

-

Incubate for a defined period to allow for norepinephrine uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

-

Data Analysis: Determine the concentration of DDP-225 that inhibits 50% of the specific norepinephrine uptake (IC50 value).

5-HT3 Receptor Binding Assay

This assay determines the affinity of DDP-225 for the 5-HT3 receptor. A competitive binding assay using a radiolabeled ligand is a standard approach.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[5]

-

Compound Preparation: Prepare serial dilutions of DDP-225.

-

Assay Procedure:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-granisetron), and varying concentrations of DDP-225.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the concentration of DDP-225 that displaces 50% of the radioligand binding (IC50 value). This can be converted to an inhibition constant (Ki) to represent the binding affinity.

Clinical Development for IBS-d

DDP-225 has been investigated in clinical trials for the treatment of irritable bowel syndrome with diarrhea (IBS-d).

Phase II Clinical Trial

Dynogen Pharmaceuticals conducted a Phase II, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of DDP-225 in patients with IBS-d.[6]

-

Study Design: The trial enrolled patients diagnosed with IBS-d who were treated with DDP-225 or a placebo.[6]

-

Primary Endpoint: The primary endpoint was the relief of abdominal pain or discomfort associated with IBS-d.[6]

-

Results: In December 2007, Dynogen announced that the trial had met its primary endpoint, demonstrating statistically significant results for the relief of abdominal pain or discomfort.[6] The positive results were later presented at the Digestive Disease Week 2008 scientific meeting.[7]

While the top-line results were positive, detailed quantitative data from this study are not widely available in the public domain. Further clinical development would be necessary to fully establish the therapeutic profile of DDP-225.

Conclusion

This compound is a promising investigational drug with a unique dual mechanism of action as a noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist. Its chemical properties and synthesis are based on the well-established thieno[2,3-d]pyrimidine scaffold. The pharmacological rationale for its use in IBS-d is strong, and early clinical data have been encouraging. Further research and development will be crucial to fully elucidate its therapeutic potential and to bring this novel compound to patients in need of new treatment options.

References

-

PubChem. Ddp-225 | C17H20ClFN4OS | CID 6918194. Available from: [Link]

-

Pappas Capital. Dynogen presents results of its positive Phase 2 IBS-d study with DDP225. Available from: [Link]

-

Reaction Biology. 5-HT3 Biochemical Binding Assay Service. Available from: [Link]

-

BioSpace. Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study. Available from: [Link]

-

Global Substance Registration System. This compound. Available from: [Link]

- Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 638–645.

-

BioSpace. Dynogen Pharmaceuticals, Inc. Announces Positive Results in Phase 2 IBS-d Study. Available from: [Link]

Sources

- 1. Ddp-225 | C17H20ClFN4OS | CID 6918194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pappas-capital.com [pappas-capital.com]

Navigating the Molecular Maze: A Technical Guide to Target Identification and Deconvolution for DDP-225 Free Base Anhydrous

Abstract

DDP-225, a thienopyrimidine analog, is a dual-action compound known to function as both a noradrenaline reuptake inhibitor and a serotonin 5-HT3 receptor antagonist.[1][2] This unique pharmacological profile positions it as a compound of interest for a range of neurological and gastrointestinal disorders.[2] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the target identification and deconvolution of DDP-225 in its free base anhydrous form. We will move beyond the known primary targets to delineate a multi-pronged strategy for confirming on-target engagement, identifying potential off-targets, and elucidating the compound's complete mechanism of action. This guide emphasizes the integration of both classical and contemporary methodologies, from affinity-based biochemical approaches to label-free, in-cellulo techniques, providing both the strategic rationale and detailed, actionable protocols.

Introduction to DDP-225 and the Imperative for Comprehensive Target Identification

DDP-225 (also known as MCI-225) has shown therapeutic potential in conditions such as Irritable Bowel Syndrome with Diarrhea (IBS-d) by simultaneously modulating two key pathways in the gastrointestinal system.[2] While its primary targets, the Norepinephrine Transporter (NET) and the 5-HT3 receptor, are established, a thorough understanding of its complete target profile is paramount for advancing it through the drug development pipeline.[2]

Comprehensive target identification is a cornerstone of modern drug discovery for several critical reasons:

-

Mechanism of Action (MoA) Elucidation: A complete target profile provides a full picture of how DDP-225 exerts its therapeutic effects.

-

Off-Target Liability Assessment: Identifying unintended binding partners is crucial for predicting and mitigating potential adverse effects and toxicity.[3][4]

-

Drug Repurposing: Uncovering novel targets can open avenues for new therapeutic applications.

-

Informed Lead Optimization: Understanding the structure-activity relationship (SAR) across both on-targets and off-targets allows for more precise chemical modifications to enhance efficacy and selectivity.

This guide outlines a logical, multi-step workflow for the comprehensive target deconvolution of DDP-225 free base anhydrous, beginning with the synthesis of essential chemical tools and progressing through target validation and unbiased discovery.

Foundational Strategy: Synthesis of a DDP-225 Chemical Probe

To directly investigate the binding partners of DDP-225, the synthesis of a chemical probe is an essential first step for many affinity-based methods. This involves chemically modifying the DDP-225 molecule to incorporate a linker and a reporter tag (e.g., biotin) or a photoreactive group for covalent cross-linking.[5][6]

Causality Behind Probe Design: The critical challenge is to modify the DDP-225 structure without significantly diminishing its binding affinity for its native targets.[7] Structure-activity relationship (SAR) data is invaluable here. The ideal attachment point for the linker should be at a position on the molecule that is solvent-exposed and not critical for target interaction.[7] The piperazine moiety is a common starting point for such modifications.

Mandatory Visualization: Chemical Probe Design Logic

Caption: Logical workflow for designing a DDP-225 chemical probe.

On-Target Validation: Confirming Engagement with NET and 5-HT3R

Before embarking on a search for novel targets, it is crucial to quantitatively confirm that this compound engages its known targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[8] These are typically competitive assays where the ability of unlabeled DDP-225 to displace a known, high-affinity radioligand is measured.[8]

Experimental Protocol: Competitive Radioligand Binding for NET

-

Membrane Preparation: Utilize cell membranes prepared from a cell line (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET).[9][10]

-

Assay Setup: In a 96-well plate, combine the hNET-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]nisoxetine), and serially diluted concentrations of this compound.[9][11]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at an appropriate temperature).[9][11]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.[9][10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the concentration of DDP-225. Use non-linear regression to determine the IC50 value (the concentration of DDP-225 that inhibits 50% of radioligand binding).[9] Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

A similar protocol would be employed for the 5-HT3 receptor, using membranes from cells expressing the human 5-HT3 receptor and a specific radioligand like [³H]-GR65630.[12][13]

Data Presentation: Expected Binding Affinity Data

| Target | Radioligand | DDP-225 Parameter | Expected Value Range |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | Ki | 10 - 500 nM |

| 5-HT3 Receptor | [³H]-GR65630 | Ki | 1 - 100 nM |

Cellular Thermal Shift Assay (CETSA)

While binding assays are powerful, they are typically performed on isolated membranes. CETSA offers the significant advantage of confirming target engagement within the complex milieu of an intact, living cell, without requiring any modification to the drug molecule.[14][15][16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][17]

Experimental Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat cultured cells (e.g., a neuroblastoma line endogenously expressing NET) with this compound or a vehicle control for a defined period.

-

Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14]

-

Cell Lysis: Lyse the cells via freeze-thaw cycles.[14]

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14]

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein (e.g., NET) remaining at each temperature using Western blotting.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the DDP-225-treated samples compared to the vehicle control provides direct evidence of target engagement in the cellular environment.[17]

Mandatory Visualization: CETSA Workflow

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Target Discovery: Identifying Novel and Off-Target Interactions

A thorough investigation requires moving beyond the known targets to explore the broader interactome of DDP-225. This is crucial for identifying potential off-targets that could contribute to either efficacy or toxicity.

Affinity Chromatography Coupled with Mass Spectrometry (Aff-MS)

This is a classic and direct biochemical method for identifying proteins that physically interact with a small molecule.[18][19] It uses the DDP-225 chemical probe synthesized in Section 2.

Experimental Protocol: Photo-Affinity Pulldown

-

Probe Immobilization: Covalently attach the DDP-225-biotin probe to streptavidin-coated magnetic beads.

-

Lysate Incubation: Prepare a protein lysate from a relevant cell line or tissue. Incubate the lysate with the DDP-225-probe-coated beads. To identify specific binders, include a control where the lysate is pre-incubated with an excess of free, unmodified DDP-225 to outcompete specific interactions.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins.[18]

-

Elution: Elute the specifically bound proteins from the beads.

-

Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the probe-treated sample but are absent or reduced in the competitor-treated control. Identify the proteins using mass spectrometry (e.g., LC-MS/MS).[6]

Mandatory Visualization: Affinity Chromatography Workflow

Caption: Workflow for affinity chromatography-mass spectrometry (Aff-MS).

Broad-Spectrum Profiling Panels

For an efficient and comprehensive assessment of off-target liabilities, leveraging specialized screening services is a field-proven strategy. These services maintain large panels of purified proteins and associated assays.

-

Kinome Profiling: Since many drugs unintentionally interact with protein kinases, screening DDP-225 against a broad kinase panel (e.g., >300 kinases) is a critical step in safety pharmacology.[][21] Service providers like Eurofins Discovery or AssayQuant offer panels that can determine the IC50 of a compound against hundreds of kinases in a single screen, providing a detailed map of its kinase selectivity.[22][23]

-

GPCRome Screening: Given that one of DDP-225's primary targets is a GPCR-related ion channel, assessing its activity across a wide range of G-protein coupled receptors is logical.[3][24] Companies offer screening panels that can test for agonist or antagonist activity at hundreds of GPCRs, which can uncover unexpected signaling activities.[25]

Conclusion: Synthesizing a Holistic Target Profile

The effective target identification of this compound requires a multi-faceted approach that integrates hypothesis-driven validation with unbiased discovery. By first confirming engagement with NET and the 5-HT3 receptor using robust methods like radioligand binding and CETSA, researchers can establish a firm baseline. Subsequently, employing powerful discovery tools such as affinity chromatography-mass spectrometry and broad-spectrum screening panels provides the comprehensive overview necessary to fully understand the compound's mechanism of action and predict potential clinical liabilities. The synthesis of these disparate datasets will yield a high-confidence, holistic target profile, enabling informed decisions for the future development of DDP-225.

References

-

Key principles for designing and selecting effective chemical probes. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 6, 2026, from [Link]

-

Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from [Link]

-

Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. (n.d.). DiVA. Retrieved January 6, 2026, from [Link]

-

Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. Retrieved January 6, 2026, from [Link]

-

Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. (2011). Annual Reviews. Retrieved January 6, 2026, from [Link]

-

'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. (2020). PubMed. Retrieved January 6, 2026, from [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019). PubMed - NIH. Retrieved January 6, 2026, from [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 6, 2026, from [Link]

-

Target Identification Using Chemical Probes. (n.d.). Centre for Medicines Discovery. Retrieved January 6, 2026, from [Link]

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 6, 2026, from [Link]

-

Drug target deconvolution by chemical proteomics. (2011). PubMed. Retrieved January 6, 2026, from [Link]

-

Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. (2011). PubMed. Retrieved January 6, 2026, from [Link]

-

Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved January 6, 2026, from [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 6, 2026, from [Link]

-

5-HT3 Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]

-

Chemistry-based functional proteomics for drug target deconvolution. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 6, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 6, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 6, 2026, from [Link]

-

Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved January 6, 2026, from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 6, 2026, from [Link]

-

Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved January 6, 2026, from [Link]

-

Conformational transitions of the serotonin 5-HT3 receptor. (2019). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Gsrs. Retrieved January 6, 2026, from [Link]

-

Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Ddp-225. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved January 6, 2026, from [Link]

-